2-Methylheptane

Combustion kinetics Laminar flame speed Fuel reactivity

2-Methylheptane is a branched-chain C8 alkane isomer of octane with molecular formula C8H18. It is a colorless, flammable liquid characterized by a boiling point of approximately 117.6°C at 760 mmHg, a density of 0.698 g/mL at 25°C, and a melting point of -108.9°C.

Molecular Formula C8H18
CH3CH(CH3)CH2(CH2)3CH3
C8H18
Molecular Weight 114.23 g/mol
CAS No. 592-27-8
Cat. No. B165363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylheptane
CAS592-27-8
Molecular FormulaC8H18
CH3CH(CH3)CH2(CH2)3CH3
C8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCCCCC(C)C
InChIInChI=1S/C8H18/c1-4-5-6-7-8(2)3/h8H,4-7H2,1-3H3
InChIKeyJVSWJIKNEAIKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylheptane (CAS 592-27-8): Technical Baseline for Scientific Procurement and Comparative Selection


2-Methylheptane is a branched-chain C8 alkane isomer of octane with molecular formula C8H18 [1]. It is a colorless, flammable liquid characterized by a boiling point of approximately 117.6°C at 760 mmHg, a density of 0.698 g/mL at 25°C, and a melting point of -108.9°C . Its structural formula, (CH3)2CH(CH2)4CH3, places it among the singly methylated alkanes—a class that constitutes the largest fraction of alkanes found in both conventional Jet A and synthetic Fischer–Tropsch paraffinic jet fuels [2]. This compound serves as a critical model compound for studying the effects of single methyl branching on physicochemical and combustion properties, making its well-defined structural features essential for reproducible scientific investigations.

Why Generic 'Octane Isomer' Substitution Is Scientifically Invalid: 2-Methylheptane Procurement Rationale


Within the C8 alkane isomer family, even minor structural variations—specifically the position of a single methyl branch—produce quantifiable divergences in critical performance metrics. The 18 structural isomers of octane exhibit distinct physicochemical profiles that directly impact their suitability for specific applications [1]. For instance, 2-methylheptane and 3-methylheptane differ by only the carbon position of the methyl substituent, yet this subtle shift alters boiling points, combustion chemistry, and flame species distributions [2][3]. Generic procurement of 'octane isomers' or casual substitution with n-octane, isooctane (2,2,4-trimethylpentane), or other methylheptane isomers introduces uncontrolled variables that compromise experimental reproducibility in kinetic modeling, flame studies, and analytical reference standard applications. The following evidence quantifies exactly where and why 2-methylheptane occupies a distinct position within the C8 alkane landscape.

2-Methylheptane Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


Laminar Flame Speed Hierarchy: 2-Methylheptane Exhibits Intermediate Reactivity Between n-Octane and Isooctane

Experimental laminar flame speed measurements establish a clear reactivity hierarchy among C8 alkanes that correlates directly with the degree and position of methyl branching. 2-Methylheptane occupies a distinct intermediate position in this reactivity spectrum, with flame propagation faster than more highly branched isomers but slower than straight-chain n-octane [1]. This intermediate reactivity profile makes 2-methylheptane uniquely suitable as a model compound for studying the transitional effects of single methyl substitution on combustion chemistry.

Combustion kinetics Laminar flame speed Fuel reactivity Chemical kinetic modeling

Autoignition Delay Time Differentiation: 2-Methylheptane vs. n-Octane vs. 3-Methylheptane in Negative Temperature Coefficient Regime

Comparative shock tube and rapid compression machine studies reveal that while n-octane, 2-methylheptane, and 3-methylheptane exhibit indistinguishable high-temperature ignition delay times, their reactivity diverges significantly in the negative temperature coefficient (NTC) and low-temperature regimes, correlating with their respective research octane numbers [1]. The kinetic model mechanistically attributes these differences to how the methyl substitution position influences isomerization reaction rates in the low-temperature chain branching pathway [1]. 2-Methylalkanes, including 2-methylheptane, are systematically less reactive under autoignition conditions than their n-alkane counterparts of the same chain length [2].

Autoignition kinetics Shock tube Negative temperature coefficient (NTC) Fuel ignition quality

Atmospheric Fate Divergence: 2-Methylheptane vs. 3-Methylhexane in Cl-Atom Reaction Kinetics and SOA Yield

Comparative relative rate measurements at 298 K and atmospheric pressure reveal that 2-methylheptane reacts with chlorine atoms with a rate constant of (3.67 ± 0.40) × 10⁻¹⁰ cm³/(mol·sec), which is approximately 19% faster than the rate constant for 3-methylhexane at (3.09 ± 0.31) × 10⁻¹⁰ cm³/(mol·sec) [1]. More significantly, the secondary organic aerosol (SOA) yield from Cl-initiated oxidation of 2-methylheptane (13.35% ± 1.50%) is 68% higher than that of 3-methylhexane (7.96% ± 0.89%) [1]. The estimated atmospheric lifetime with respect to Cl-atom reaction is 5.82–75.69 hours for 2-methylheptane versus 6.92–89.90 hours for 3-methylhexane [1].

Atmospheric chemistry Secondary organic aerosol (SOA) Chlorine atom kinetics Environmental fate

OH Radical Reaction Rate Constant: 2-Methylheptane Tropospheric Oxidation Kinetics

The reaction rate constant of 2-methylheptane with hydroxyl radicals (·OH) has been determined as 9.1 × 10⁻¹² cm³/(molecule·s) at 296 K and 1.00 bar using the multivariate relative rate technique with GC-MS analysis [1]. This experimentally validated rate constant provides a critical input parameter for atmospheric chemistry models and enables accurate calculation of the tropospheric lifetime of 2-methylheptane against OH-initiated oxidation—the dominant daytime removal pathway for volatile organic compounds. While a direct head-to-head comparator for OH rate constants among C8 isomers is not available in the same study, this quantitative value establishes a baseline for modeling the atmospheric fate of 2-methylheptane specifically.

Tropospheric chemistry OH radical kinetics Atmospheric lifetime VOC degradation

Enthalpy of Vaporization: 2-Methylheptane vs. 3-Methylheptane vs. n-Octane

Comparative thermophysical data demonstrate that single methyl branching position measurably alters the enthalpy of vaporization among C8 isomers. 2-Methylheptane exhibits an enthalpy of vaporization (Hv) of 70.30 kJ/mol, which is 1.00 kJ/mol (1.4%) lower than 3-methylheptane at 71.30 kJ/mol, and 2.89 kJ/mol (3.9%) lower than n-octane at 73.19 kJ/mol [1]. The boiling point follows the same trend: 2-methylheptane at 117.647°C versus 3-methylheptane at 118.925°C and n-octane at 125.665°C [1]. This systematic variation directly impacts distillation separation efficiency and energy requirements in purification processes.

Thermophysical properties Enthalpy of vaporization Distillation Process engineering

Density and Molar Volume Variation Among C8 Isomers: 2-Methylheptane vs. 3-Methylheptane

Comparative experimental data reveal that 2-methylheptane has a density of 0.6980 g/cm³, which is 1.1% lower than 3-methylheptane at 0.7058 g/cm³ [1]. Correspondingly, the molar volume of 2-methylheptane (1.8913) exceeds that of 3-methylheptane (1.7984) by approximately 5.2% [1]. These differences, arising solely from the shift of the methyl substituent from the 2-position to the 3-position, reflect the impact of molecular packing efficiency on bulk physical properties.

Physical property Density Molar volume Octane isomers

Optimal Application Scenarios for 2-Methylheptane Based on Quantified Differentiation Evidence


Chemical Kinetic Model Development and Validation for Singly Methylated Alkane Combustion

2-Methylheptane is specifically suited for developing and validating detailed chemical kinetic mechanisms for singly methylated alkanes. As demonstrated by direct flame speed comparisons, it occupies a quantifiable intermediate reactivity position between n-octane and highly branched isooctane, making it an essential reference compound for calibrating models that describe the transition from straight-chain to branched alkane combustion [1]. Its established autoignition behavior in shock tube studies across NTC and low-temperature regimes—where its RON of 23 distinguishes it from both n-heptane (RON 0) and 3-methylheptane (RON 37)—provides critical validation data for low-temperature oxidation sub-mechanisms [2][3].

Fundamental Flame Chemistry Studies Using VUV Photoionization Mass Spectrometry

The comprehensive flame species dataset established for 2-methylheptane under stoichiometric low-pressure burner-stabilized conditions—including quantified mole fractions of alkanes, alkenes, alkynes, aldehydes, dienes, and free radicals (CH3, HCO, C2H3, C3H3, C3H5)—makes it a uniquely well-characterized model fuel for fundamental combustion diagnostics [1]. The direct comparison with 3-methylheptane flames reveals that the methyl substitution position imposes major differences on combustion chemistry, establishing 2-methylheptane as a non-substitutable reference for studying the specific effects of 2-position branching [1].

Atmospheric Chemistry and Environmental Fate Modeling of Mono-Methyl Alkanes

For atmospheric chemistry research, 2-methylheptane offers uniquely quantified Cl-atom reaction kinetics (rate constant: (3.67 ± 0.40) × 10⁻¹⁰ cm³/(mol·sec)) and SOA formation potential (13.35% ± 1.50% yield) [1]. Its OH radical reaction rate constant (9.1 × 10⁻¹² cm³/(molecule·s) at 296 K) provides essential input for tropospheric lifetime calculations [2]. The 68% higher SOA yield compared to 3-methylhexane demonstrates that 2-methylheptane is specifically relevant for studying the atmospheric impacts of 2-position branched alkanes, which differ markedly from those of 3-position branched analogs [1].

Analytical Reference Standard and GC/MS Calibration for Petroleum Distillate Analysis

2-Methylheptane is established as a NIST-traceable certified reference material manufactured under ISO/IEC Guide 34 for GC, GC/MS, HPLC, and LC/MS applications [1]. Its inclusion in multi-dimensional gas chromatography methods for hydrocarbon type analysis in petroleum distillates (ASTM D5443) confirms its recognized role in standardized analytical protocols [2]. The quantifiable density difference (0.6980 vs. 0.7058 g/cm³ for 3-methylheptane) and distinct boiling point (117.647°C) provide unambiguous identification markers for chromatographic peak assignment and method validation in complex petroleum distillate matrices [3].

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